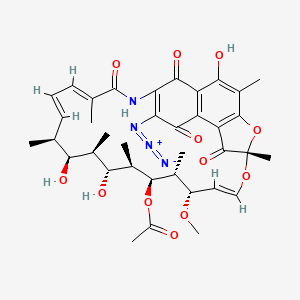
trans-Abacavir Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Abacavir Dihydrochloride: is a chemical compound known for its role as a nucleoside reverse transcriptase inhibitor (NRTI). It is the trans-isomer of Abacavir, a medication primarily used in the treatment of HIV infection. The compound has a molecular formula of C14H18N6O·2HCl and a molecular weight of 359.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir Dihydrochloride typically involves multiple steps, starting with the preparation of the core nucleoside structure. Reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Purification steps, such as crystallization and chromatography, are employed to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Abacavir Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-Abacavir Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the mechanisms of viral replication and the effects of NRTIs on viral enzymes.
Medicine: Medically, this compound is used in the treatment of HIV infection. It inhibits the reverse transcriptase enzyme, preventing the virus from replicating.
Industry: In the pharmaceutical industry, the compound is used in the development of antiviral drugs and as a reference standard in analytical methods.
Wirkmechanismus
Molecular Targets and Pathways: trans-Abacavir Dihydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the viral replication process, and its inhibition prevents the virus from multiplying.
Pathways Involved: The compound is incorporated into the viral DNA chain, causing chain termination and preventing the completion of the viral genome.
Vergleich Mit ähnlichen Verbindungen
Abacavir: The cis-isomer of trans-Abacavir Dihydrochloride.
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: A commonly used NRTI with a similar mechanism of action.
Uniqueness: this compound is unique in its stereochemistry, which affects its binding affinity and efficacy compared to its cis-isomer and other NRTIs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanism of action. Its role in scientific research and medicine highlights its importance in the ongoing fight against HIV/AIDS.
Eigenschaften
Molekularformel |
C14H20Cl2N6O |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1 |
InChI-Schlüssel |
PGISUJNOUMUHDT-NKPZAKOOSA-N |
Isomerische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl |
Kanonische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)


![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)



![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
